5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
5-chloro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S3/c16-13-6-5-12(22-13)15(19)17-8-9-3-4-11(21-9)14(18)10-2-1-7-20-10/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGRJMVUAGZKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of thiophene rings and subsequent functionalization. One common method involves the use of Grignard reagents, where 5-chloro-2-bromothiophene reacts with magnesium to form a Grignard reagent. This intermediate is then treated with carbon dioxide to introduce a carbonyl group, followed by acid-base treatment to obtain the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques, including condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are chosen for their efficiency and ability to produce high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: These compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives serve as corrosion inhibitors and are involved in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Physical Properties
Available data for analogs (Table 1) reveal trends in yields and melting points:
- Yield : Thiophene derivatives (e.g., compound 9 : 90% yield) generally exhibit higher synthetic efficiency than nitro-furyl analogs (compounds 12–13 : 53–58% yield) . The target compound’s yield remains unreported.
- Melting Point : Chlorinated derivatives (e.g., compound 9 : 186–187°C) show higher melting points than nitro-furyl analogs (155–160°C), suggesting stronger intermolecular forces. The target compound’s chlorine substituent may similarly elevate its melting point.
Functional Implications
- Patent Compound (2019): A structurally distinct quinoline-pyrimidine-carboxamide analog () highlights the versatility of carboxamide scaffolds in drug design but lacks direct comparability due to its fused heterocyclic system .
Data Tables
Table 1: Comparative Analysis of Thiophene-2-Carboxamide Analogs
N/R: Not reported in available sources.
Research Findings
- Synthetic Efficiency : Thiophene-based substituents (e.g., compound 9 ) achieve higher yields than nitro-furyl derivatives, possibly due to steric or electronic compatibility in condensation reactions .
- Thermal Stability : Chlorinated analogs exhibit elevated melting points, correlating with enhanced lattice stability from halogen bonding .
- Limitations : The target compound’s lack of reported data precludes definitive conclusions about its bioactivity or pharmacokinetics.
Biological Activity
5-Chloro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
- Molecular Formula : C15H10ClNO2S3
- Molecular Weight : 367.89 g/mol
- CAS Number : 1797760-72-5
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with chlorinated compounds. The synthetic pathway often includes:
- Formation of thiophene derivatives.
- Chlorination at the 5-position.
- N-methylation to yield the final carboxamide product.
Antitumor Activity
Studies have shown that this compound exhibits notable antitumor properties. In vitro assays have demonstrated its effectiveness against various human cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.5 | Induces apoptosis via ROS accumulation |
| K562 (Leukemia) | 12.3 | Inhibits cell proliferation |
| PC-3 (Prostate) | 9.8 | Cell cycle arrest in G0/G1 phase |
The compound's antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and cell cycle modulation .
Mechanistic Studies
Mechanistic investigations reveal that the compound activates apoptotic pathways by increasing ROS levels, leading to DNA damage and subsequent cell death. Flow cytometry analyses indicate a significant increase in apoptosis rates among treated cells compared to controls, highlighting its potential as a chemotherapeutic agent.
Case Studies
- Study on Prostate Cancer : A recent study evaluated the effect of the compound on PC-3 prostate cancer cells, where it was found to cause a 63% apoptosis rate at a concentration of 10 µM, comparable to standard treatments .
- In Vivo Efficacy : In xenograft models, the compound demonstrated substantial tumor growth inhibition, supporting its potential for further development as an anticancer therapeutic .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
